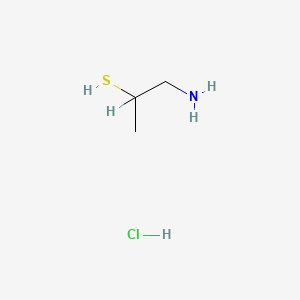

1-氨基-2-丙硫醇盐酸盐

描述

Synthesis Analysis

The synthesis of 1-Amino-2-propanethiol hydrochloride and related compounds involves multiple steps, including asymmetric reactions and multicomponent reactions, to achieve high yields and selectivity. For instance, asymmetric synthesis of α-amino-1,3-dithianes via chiral N-phosphonyl imine-based Umpolung reactions has been achieved with good chemical yields and excellent diastereoselectivities, avoiding traditional purification techniques (Kattamuri et al., 2011). Additionally, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride via coupling reactions and subsequent reductions indicates a versatile approach to introducing isotopic labels for analytical purposes (Iida, Nakajima, & Kajiwara, 2008).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-propanethiol hydrochloride and similar compounds is crucial for understanding their reactivity and interaction with various reagents. Multicomponent reactions of amino alcohols with formaldehyde and dithiols have been utilized for the synthesis of hydroxyl-substituted 1,3,5-dithiazepanes, where the stereochemistry was determined by X-ray diffraction, highlighting the importance of structural analysis in synthesis (Khabibullina et al., 2014).

Chemical Reactions and Properties

The reactivity of 1-Amino-2-propanethiol hydrochloride with various reagents demonstrates its versatility as an intermediate. For example, the reaction with Hg(2)Cl(2) has yielded polynuclear compounds, showing the compound's potential in forming complex structures with metal ions (Bharara et al., 2005). Additionally, its use in thioacetalization reactions as a nonthiolic, odorless 1,3-propanedithiol equivalent underlines its utility in organic synthesis (Liu et al., 2003).

科学研究应用

氧唑啉和硫唑啉的合成

1-氨基-2-丙硫醇盐酸盐在氧唑啉和硫唑啉的合成中发挥作用,这些化合物在有机化学和制药研究中具有潜在应用。一项研究展示了在微波辐射下使用2-氨基乙硫醇盐酸盐合成2-取代硫唑啉,产率高,展示了其在促进高效快速化学反应中的实用性(Katritzky et al., 2004)。

无机化学中的晶体结构

在无机化学中,1-氨基-2-丙硫醇盐酸盐有助于晶体结构的研究。将该化合物与汞化合物结合的研究导致了独特的分子和聚合物结构的形成。这些研究提供了关于与1-氨基-2-丙硫醇盐酸盐形成的复杂相互作用和结构的见解(Bharara et al., 2006)。

生理药代动力学建模

在药代动力学研究中,这种化合物用于开发模型,预测药物在各种器官中的分布和浓度。例如,对FTY720进行的研究,这是一种鞘氨醇-1-磷酸受体激动剂,使用生理药代动力学建模来了解其在体内的分布,展示了该化合物在药理学研究中的相关性(Meno-Tetang et al., 2006)。

汞亲和相互作用研究

1-氨基-2-丙硫醇盐酸盐还在研究汞亲和相互作用方面发挥重要作用,特别是在新型多核Hg(II)-2-氨基乙硫醇盐酸盐中。这些研究对于理解汞化合物的化学以及它们在环境化学和材料科学等各个领域中的潜在应用或影响具有重要意义(Bharara et al., 2005)。

安全和危害

未来方向

1-Amino-2-propanethiol hydrochloride forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol. It can be used to form a spacer layer that provides a gap between the metal surface and nanoparticles . This property can be potentially used in high-speed switching devices and in photovoltaic and other photo-sensors based devices .

属性

IUPAC Name |

1-aminopropane-2-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBCEYVAPRCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

598-36-7 (Parent) | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-propanethiol hydrochloride | |

CAS RN |

4146-16-1 | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4146-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanethiol, 1-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

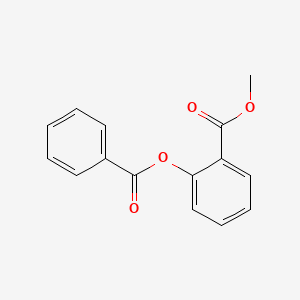

![(4-Methoxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methyl benzoate](/img/structure/B1267142.png)